3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine chemical properties
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine chemical properties
An In-depth Technical Guide to 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine , a molecule that marries the therapeutic potential of the pyrazole core with the versatile reactivity of a primary amine. While specific literature on this exact compound is not extensively available in the public domain, this document serves as a technical primer, extrapolating from established chemical principles and data from analogous structures to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its predicted chemical properties, plausible synthetic routes, expected reactivity, and potential applications, offering a foundational understanding for its exploration in drug discovery programs.
Molecular Overview and Physicochemical Properties
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS No: 69980-77-4) is a substituted pyrazole derivative featuring a propanamine side chain attached to one of the nitrogen atoms of the pyrazole ring.[3][4][5] The fully substituted pyrazole core with three methyl groups is expected to influence its steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. The primary amine group provides a key site for further chemical modification and salt formation, enhancing its potential as a drug candidate.
Predicted Physicochemical Data
While experimental data for this specific molecule is scarce, its fundamental properties can be predicted using computational models. These predictions offer a valuable starting point for experimental design and evaluation.
| Property | Predicted Value | Source |
| Molecular Formula | C9H17N3 | PubChem[4] |
| Molecular Weight | 167.25 g/mol | PubChem[4] |
| CAS Number | 69980-77-4 | BLDpharm[3] |
| XLogP3 | 0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
| Topological Polar Surface Area | 31.4 Ų | PubChem[4] |
Note: The properties listed above are computationally predicted and should be confirmed through experimental validation.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine can be envisioned through a two-step process, starting from the commercially available 3,4,5-trimethyl-1H-pyrazole. The synthetic strategy involves the N-alkylation of the pyrazole followed by the reduction of a nitrile to the desired primary amine.
Step 1: Synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile
The N-alkylation of pyrazoles is a well-established transformation.[6][7][8] In this proposed step, 3,4,5-trimethyl-1H-pyrazole is reacted with 3-chloropropanenitrile in the presence of a suitable base and solvent.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,4,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 3-chloropropanenitrile (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired nitrile intermediate.
Step 2: Synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine
The reduction of nitriles is a classic method for the synthesis of primary amines.[9][10][11] Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filtration and Extraction: Filter the resulting precipitate and wash it with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target primary amine. Further purification can be achieved by distillation or chromatography if necessary.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the three methyl groups on the pyrazole ring, the propyl chain protons, and the amine protons.
-
¹³C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the three pyrazole carbons and the three carbons of the propanamine side chain.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-N stretching.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Stability
The chemical reactivity of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine is primarily dictated by the presence of the primary amine and the aromatic pyrazole ring.
Reactivity of the Primary Amine
The primary amine group is nucleophilic and basic, making it susceptible to a variety of reactions.[12][13]
-
Salt Formation: As a base, it will readily react with acids to form ammonium salts, which can be advantageous for improving aqueous solubility and crystallinity.
-
Acylation: It can be easily acylated with acyl chlorides or anhydrides to form amides.
-
Alkylation: The amine can undergo further alkylation, although selectivity for mono-alkylation can be challenging.
-
Reductive Amination: It can react with aldehydes and ketones in the presence of a reducing agent to form secondary amines.[14]
Reactivity of the Pyrazole Ring
The 3,4,5-trimethyl-substituted pyrazole ring is relatively electron-rich and aromatic. It is generally stable to many reaction conditions. However, electrophilic aromatic substitution is possible, although the positions of substitution will be influenced by the existing substituents.
Potential Applications in Drug Discovery
The pyrazole moiety is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in various biological interactions.[2][15] The combination of a substituted pyrazole with a flexible amine-containing side chain in 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine suggests its potential as a scaffold for developing novel therapeutics.
Inhibition of Inflammatory Pathways
Derivatives of 1H-pyrazol-3-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[1][16] Inhibition of RIPK1 is a promising strategy for treating inflammatory diseases. It is plausible that 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine could serve as a starting point for the development of novel RIPK1 inhibitors.
Neuroprotective Agents
N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects by modulating the levels of pro-apoptotic proteins like Bax and caspase-3.[17][18] The structural features of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine make it a candidate for derivatization to explore its potential in neurodegenerative disease models.
Conclusion
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine is a molecule with significant untapped potential in the realm of drug discovery. While specific experimental data is limited, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications. Its structural motifs, a substituted pyrazole and a primary amine, are well-recognized pharmacophores, suggesting that this compound could serve as a valuable building block for the development of novel therapeutics, particularly in the areas of inflammation and neuroprotection. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.
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